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Compound of Interest

Compound Name: 4-Amino-2-nitropyridine

Cat. No.: B056722 Get Quote

An In-depth Technical Guide to 4-Amino-2-
nitropyridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 4-Amino-2-nitropyridine (CAS No: 14916-64-4), a key heterocyclic building

block in medicinal chemistry and materials science. This document consolidates available data

on its physicochemical characteristics, spectral properties, synthesis, and reactivity, presented

in a format tailored for scientific and research applications.

Core Physicochemical Properties
4-Amino-2-nitropyridine, with the chemical formula C₅H₅N₃O₂, is a pyridine derivative

featuring both an electron-donating amino group and a strong electron-withdrawing nitro group.

These substituents significantly influence the electronic environment of the pyridine ring,

affecting its reactivity and physical properties. While specific experimental data for some

properties of 4-Amino-2-nitropyridine are not widely reported, the following tables summarize

available computed data and experimental values for closely related isomers for comparative

purposes.

Table 1: General and Physicochemical Properties of 4-Amino-2-nitropyridine
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Property Value Source(s)

IUPAC Name 2-nitropyridin-4-amine PubChem[1]

CAS Number 14916-64-4 PubChem[1]

Molecular Formula C₅H₅N₃O₂ PubChem[1]

Molecular Weight 139.11 g/mol PubChem[1]

Appearance
Solid (Typical for related

compounds)

Melting Point

No experimental data found.

(Isomer 4-Amino-3-

nitropyridine: 203-207 °C)

Boiling Point
Decomposes before boiling

(Predicted)

Water Solubility
Low to insoluble (Predicted,

based on isomers)
[2]

pKa (Conjugate Acid)

No experimental data found.

(Isomer 2-aminopyridine: 6.86;

4-aminopyridine: 9.17)

[3]

LogP (Computed) 0.0 PubChem[1]

Storage Conditions

Keep in dark place, inert

atmosphere, room temperature

or 2-8°C

[4]

Table 2: Computed Topological and Structural Properties
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Property Value (Computed) Source(s)

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 139.038176411 Da PubChem[1]

Topological Polar Surface Area 84.7 Å² PubChem[1]

Spectroscopic Data
Detailed experimental spectra for 4-Amino-2-nitropyridine are not readily available in public

databases. The following information is based on expected values derived from its structure

and data from analogous compounds.

Table 3: Expected Spectroscopic Characteristics
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Technique Expected Characteristics

¹H NMR

Signals expected in the aromatic region (δ 6.0-

8.5 ppm). The protons on the pyridine ring will

show distinct splitting patterns (doublets,

doublet of doublets) influenced by the positions

of the amino and nitro groups. The amino group

protons (-NH₂) will likely appear as a broad

singlet.

¹³C NMR

Aromatic carbons are expected in the δ 100-160

ppm range. The carbon attached to the nitro

group (C2) will be significantly deshielded, while

carbons ortho and para to the amino group will

be more shielded.

FTIR

- N-H stretching (amine): Two medium, sharp

bands around 3300-3500 cm⁻¹.- N-O stretching

(nitro): Two strong bands, asymmetric around

1500-1560 cm⁻¹ and symmetric around 1335-

1385 cm⁻¹.- C=C / C=N stretching (aromatic

ring): Multiple bands in the 1400-1620 cm⁻¹

region.- C-N stretching (amine): Bands in the

1250-1350 cm⁻¹ region.

UV-Vis

The spectrum is expected to show significant

absorption in the UV-Vis region due to the

extended π-system and the presence of

chromophoric nitro and amino groups. For

comparison, 2-Amino-5-nitropyridine shows

strong absorption maxima around 350 nm.[5]

Mass Spec

The molecular ion peak [M]⁺ is expected at m/z

= 139. Fragmentation may involve the loss of

the nitro group (-NO₂) or hydrocyanic acid (-

HCN).[1]

Chemical Synthesis and Reactivity
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Synthesis Protocol
A common and effective method for the synthesis of substituted aminopyridines involves the

nitration of a pyridine N-oxide followed by reduction. The following is a generalized

experimental protocol adapted from procedures for analogous compounds, such as 4-Amino-2-

chloropyridine.[6] This multi-step synthesis activates the pyridine ring for electrophilic nitration

at the 4-position and subsequent reduction of the nitro group.
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Experimental Workflow: Synthesis of 4-Amino-2-nitropyridine

Step 1: N-Oxidation

Step 2: Nitration

Step 3: Reduction

Step 4: Nitration of Aminopyridine

Start with Pyridine

React with oxidant
(e.g., m-CPBA or H₂O₂)

in solvent (e.g., Acetic Acid)

Pyridine N-oxide

React with nitrating mixture
(e.g., HNO₃/H₂SO₄)

Intermediate

4-Nitropyridine N-oxide

Reduce with agent
(e.g., Fe powder in Acetic Acid

or catalytic hydrogenation)

Intermediate

4-Aminopyridine

Nitrate with HNO₃/H₂SO₄

at controlled temperature

Intermediate

4-Amino-2-nitropyridine

Click to download full resolution via product page

A plausible multi-step synthesis route for 4-Amino-2-nitropyridine.
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Detailed Methodology (Reduction of a Nitropyridine Precursor):

A highly plausible direct route is the reduction of a suitable precursor like 2,4-dinitropyridine or

the amination of 4-chloro-2-nitropyridine. The reduction of a nitropyridine-N-oxide is also a

common strategy. For instance, the reduction of 4-nitropyridine-N-oxide is often accomplished

with iron powder in an acidic medium.[7]

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add the nitropyridine precursor (1 equivalent).

Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol.

Reducing Agent: Add the reducing agent, such as iron powder (typically 3-4 equivalents), in

portions to control the initial exotherm.

Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress

using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

Workup: After cooling to room temperature, the reaction mixture is filtered to remove the iron

salts. The filtrate is then carefully neutralized with a base (e.g., sodium hydroxide or sodium

carbonate solution) to a pH of 7-8.

Extraction: The aqueous solution is extracted multiple times with an organic solvent like ethyl

acetate or dichloromethane.

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure. The resulting crude product can be purified by

recrystallization or column chromatography to yield pure 4-Amino-2-nitropyridine.

Reactivity Profile
The reactivity of 4-Amino-2-nitropyridine is dictated by the interplay of its functional groups on

the pyridine core.
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Amino Group (-NH₂)

Nitro Group (-NO₂)

Pyridine Ring

4-Amino-2-nitropyridine

Electron Donating (Resonance)
Activates ring to Electrophilic Attack

(Ortho/Para directing)
Nucleophilic Site

Strong Electron Withdrawing
Deactivates ring to Electrophilic Attack

Susceptible to Nucleophilic Attack
Reducible Site

Electron Deficient (π-system)
Basic Nitrogen Atom

Acylation
Alkylation

Diazotization

Leads to

Reduction to Amino GroupLeads to

Nucleophilic Aromatic Substitution
(Activated by -NO₂)

Protonation / N-Alkylation

Leads to
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Logical relationships of functional groups and reactivity.

Amino Group: As a strong activating group, it directs electrophiles to the ortho and para

positions (C3 and C5). It can undergo standard amine reactions such as acylation and

alkylation.

Nitro Group: This powerful electron-withdrawing group deactivates the ring towards

electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at

the positions ortho and para to it. The nitro group itself is readily reduced to an amino group,

offering a route to diaminopyridine derivatives.

Pyridine Nitrogen: The lone pair on the ring nitrogen provides a site for protonation and

alkylation, although its basicity is significantly reduced by the electron-withdrawing nitro

group.
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Relevance in Drug Development: Mechanism of
Action Analogue
While 4-Amino-2-nitropyridine itself is primarily a building block, its parent compound, 4-

aminopyridine (4-AP, also known as dalfampridine), is an approved drug for improving walking

in patients with multiple sclerosis. Understanding the mechanism of 4-AP provides critical

context for the development of new drugs based on this scaffold.

4-AP functions as a voltage-gated potassium (K⁺) channel blocker. In demyelinated neurons,

the exposure of these channels leads to a leakage of potassium ions during action potential

propagation. This current leak shortens the action potential and can lead to conduction failure.

By blocking these K⁺ channels, 4-AP reduces the repolarizing potassium current, which

prolongs the action potential and restores nerve signal conduction in demyelinated axons.
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Mechanism of Action: 4-Aminopyridine as a K⁺ Channel Blocker

Normal Myelinated Axon Demyelinated Axon (e.g., in Multiple Sclerosis) Demyelinated Axon with 4-Aminopyridine

Action Potential
Initiated

Rapid Saltatory Conduction
(jumps between nodes of Ranvier)

Successful Neurotransmitter
Release

Action Potential
Initiated

K⁺ Channel Exposure
Leads to K⁺ Efflux

Action Potential Weakens
and Fails to Propagate

Conduction Block

4-Aminopyridine Administered

Blocks Exposed
Voltage-Gated K⁺ Channels

K⁺ Efflux is Reduced

Action Potential is Prolonged
and Strengthened

Conduction is Restored

Click to download full resolution via product page

Signaling pathway illustrating the therapeutic action of 4-aminopyridine.

The presence of the nitro group in 4-Amino-2-nitropyridine would significantly alter its

electronic and steric profile compared to 4-AP, likely affecting its binding affinity and selectivity

for different potassium channel subtypes. This makes it an interesting scaffold for developing

new channel modulators with potentially different therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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